4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
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Description
4-butoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that benzamides inhibit parp due to their structural analogy to nad and therefore compete with nad at the catalytic domain of parps .
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Pharmacokinetics
Most active compounds of a similar structure were evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
It’s known that the compounds were dissolved in dmso and cells were treated in a dose-dependent manner for 72 h .
Properties
IUPAC Name |
4-butoxy-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-2-3-18-34-22-8-4-20(5-9-22)25(31)28-21-6-10-23(11-7-21)35(32,33)30-16-14-29(15-17-30)24-19-26-12-13-27-24/h4-13,19H,2-3,14-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVCSZUTDBSWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.